N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that features an adamantyl group, a fluorine atom, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantyl group. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further functionalized to introduce the propyl and fluorine groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and radical functionalization are commonly employed .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide moiety.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group can yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group provides structural rigidity, while the fluorine atom enhances its binding affinity to certain enzymes or receptors. This compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-1-adamantyl)acetamide
- N-(1-ADAMANTYL)-2-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- N-(1-ADAMANTYL)-4-HYDROXY-2-OXO-1-PROPYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness
N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE stands out due to its unique combination of an adamantyl group, a fluorine atom, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO2S/c1-2-18(21-24(22,23)17-5-3-16(20)4-6-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15,18,21H,2,7-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQIAQMGZFPIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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